molecular formula C18H20N2O4 B13994615 Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate CAS No. 28948-38-1

Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate

Cat. No.: B13994615
CAS No.: 28948-38-1
M. Wt: 328.4 g/mol
InChI Key: VXUANULYGOZRSZ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate is a complex organic compound with a unique structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate typically involves the reaction of methyl 2-aminobenzoate with 2-(2-methoxycarbonylanilino)ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a catalyst like dichlorotriphenylphosphorane . The reaction proceeds through the formation of an amide bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate is unique due to its combination of ester and amine groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

CAS No.

28948-38-1

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate

InChI

InChI=1S/C18H20N2O4/c1-23-17(21)13-7-3-5-9-15(13)19-11-12-20-16-10-6-4-8-14(16)18(22)24-2/h3-10,19-20H,11-12H2,1-2H3

InChI Key

VXUANULYGOZRSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NCCNC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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